molecular formula C9H8O2S B1322186 1-Ethynyl-4-(methylsulfonyl)benzene CAS No. 340771-31-5

1-Ethynyl-4-(methylsulfonyl)benzene

Cat. No.: B1322186
CAS No.: 340771-31-5
M. Wt: 180.23 g/mol
InChI Key: LFIDRFMWWROMOU-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H8O2S It is characterized by the presence of an ethynyl group attached to a benzene ring, which also bears a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a terminal alkyne (such as ethynylbenzene) is coupled with an aryl halide (such as 4-bromomethylsulfonylbenzene) in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere of nitrogen or argon, and at elevated temperatures (around 60-80°C).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-(methylsulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where substituents like nitro or halogen groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether, at room temperature.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, at low temperatures (0-5°C).

Major Products Formed:

    Oxidation: Formation of 4-(methylsulfonyl)benzaldehyde or 4-(methylsulfonyl)benzoic acid.

    Reduction: Formation of 1-ethynyl-4-(methylthio)benzene.

    Substitution: Formation of 1-ethynyl-4-(methylsulfonyl)-2-nitrobenzene or 1-ethynyl-4-(methylsulfonyl)-2-chlorobenzene.

Scientific Research Applications

1-Ethynyl-4-(methylsulfonyl)benzene has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which 1-Ethynyl-4-(methylsulfonyl)benzene exerts its effects depends on the specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The ethynyl group can form covalent bonds with nucleophilic residues in the enzyme, while the methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

    1-Ethynyl-4-(methylthio)benzene: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    1-Ethynyl-4-(methylsulfanyl)benzene: Another similar compound with a methylsulfanyl group.

    4-Ethynylbenzenesulfonic acid: Contains a sulfonic acid group instead of a methylsulfonyl group.

Uniqueness: 1-Ethynyl-4-(methylsulfonyl)benzene is unique due to the presence of both an ethynyl group and a methylsulfonyl group on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.

Properties

IUPAC Name

1-ethynyl-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h1,4-7H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIDRFMWWROMOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621932
Record name 1-Ethynyl-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340771-31-5
Record name 1-Ethynyl-4-(methanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (4-methanesulfonyl-phenylethynyl)-trimethyl-silane (20.7 g , 82.0 mmol) in tetrahydrofuran (450 mL) was added tetrabutylammonium fluoride hydrate (8.80 g, 27.3 mmol). An immediate color change from yellow to red was observed. After 5 minutes, the reaction was complete, and the solvent was removed in vacuo. Water was added, and the resulting mixture was then extracted three times with ethyl acetate. The combined organic layers were washed with water and brine, dried over magnesium sulfate, filtered, and concentrated. The residue was suspended in dichloromethane, and the insoluble material was filtered off. The filtrate was concentrated to give the crude product. Flash chromatography (RediSep® Flash column, 230-400 mesh, 0-25% ethyl acetate in hexane) afforded 1-ethynyl-4-methanesulfonyl-benzene (10.7 g, 72% yield) as a yellow solid.
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20.7 g
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8.8 g
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450 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-Ethynyl-4-(methylsulfonyl)benzene used in the synthesis of the 18F-labelled COX-2 inhibitor described in the research?

A1: this compound serves as a crucial building block in the synthesis of a fluorine-18 labelled COX-2 inhibitor, [18F]1b, which is structurally similar to valdecoxib. [, ] This compound's alkyne functionality allows it to participate in a ruthenium-catalyzed 1,3-dipolar cycloaddition reaction with the 18F-labelled aromatic nitrile oxide precursor, 4-[18F]fluoro-N-hydroxybenzimidoyl chloride (18FBIC). [, ] This reaction efficiently forms the desired isoxazole ring system present in the target COX-2 inhibitor. [, ]

Q2: What are the advantages of using 18FBIC in conjunction with this compound for PET radiotracer synthesis?

A2: This synthetic strategy offers several benefits for PET radiotracer development:

  • Efficiency: The one-pot synthesis of 18FBIC from [18F]fluoride, coupled with the efficient cycloaddition with this compound, allows for rapid access to the desired [18F]1b in good radiochemical yields. [, ]
  • Versatility: The 18FBIC building block strategy can be extended to incorporate various alkynes, potentially enabling the synthesis of a diverse range of 18F-labelled isoxazoles for PET imaging applications. [, ]

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